[D-Trp7,9,10]-Substance P [D-Trp7,9,10]-Substance P
Brand Name: Vulcanchem
CAS No.: 89430-38-6
VCID: VC0013178
InChI: InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1
SMILES: CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N
Molecular Formula: C79H105N21O13S
Molecular Weight: 1588.9 g/mol

[D-Trp7,9,10]-Substance P

CAS No.: 89430-38-6

VCID: VC0013178

Molecular Formula: C79H105N21O13S

Molecular Weight: 1588.9 g/mol

* For research use only. Not for human or veterinary use.

[D-Trp7,9,10]-Substance P - 89430-38-6

Description

[D-Trp7,9,Leu11]-Substance P is a synthetic analog of the neuropeptide Substance P (SP), which acts as a broad-spectrum neuropeptide inverse agonist and antagonist . Substance P is an undecapeptide belonging to the tachykinin family of neuropeptides that functions as a neurotransmitter and neuromodulator in the brain and spinal cord . It is involved in various biological processes, including pain transmission and inflammatory responses . [D-Trp7,9,Leu11]-Substance P differs from the native Substance P sequence by having specific amino acids replaced with their D-isomers or other amino acids . The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 .

Specifically, [D-Trp7,9,Leu11]-Substance P has D-Tryptophan substituted at positions 7 and 9, and Leucine at position 11 . These modifications alter the compound's activity, transforming it into an inverse agonist and antagonist with a wide range of effects on various receptors . [D-Trp1,D-Phe5,D-Trp7,9,Leu11]-Substance P is a potent full inverse agonist for the ghrelin receptor, diminishing constitutive ghrelin receptor signaling, and also acts as an antagonist at tachykinin, bradykinin, CCK, and bombesin receptors . Furthermore, it can induce apoptosis and inhibit cancer cell growth in vitro .

Another related compound is Neurokinin A (NKA), previously known as substance K, which, like Substance P, stimulates intestinal contraction and is produced from the same precursor protein after alternative splicing . Researchers have also synthesized fluorescently labeled Substance P analogs to study Substance P receptor binding and activation . These analogs include Alexa 488, BODIPY Fl, fluorescein, Oregon Green 488, and tetramethylrhodamine, each conjugated to the third amino acid of SP, Lys3, to enable fluorescence labeling of the receptor .

CAS No. 89430-38-6
Product Name [D-Trp7,9,10]-Substance P
Molecular Formula C79H105N21O13S
Molecular Weight 1588.9 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Standard InChI InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1
Standard InChIKey ZDXXOQXJCDHSRG-GGDSLUOHSA-N
SMILES CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N
Canonical SMILES CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N
Synonyms Alternative Name: GPAnt-2 analog
PubChem Compound 16143852
Last Modified Sep 14 2023

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